molecular formula C24H15FO4 B11381270 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381270
M. Wt: 386.4 g/mol
InChI Key: ULSKKFFJESMHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a furochromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with appropriate furochromenone precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
  • 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H15FO4

Molecular Weight

386.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H15FO4/c1-27-18-8-4-14(5-9-18)19-10-16-11-20-21(15-2-6-17(25)7-3-15)13-28-23(20)12-22(16)29-24(19)26/h2-13H,1H3

InChI Key

ULSKKFFJESMHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.